N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

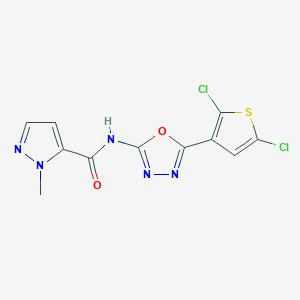

N-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,5-dichlorothiophene moiety and a 1-methylpyrazole carboxamide group. Its molecular formula is C₁₂H₈Cl₂N₄O₂S, with a molecular weight of 351.2 g/mol.

Properties

IUPAC Name |

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N5O2S/c1-18-6(2-3-14-18)9(19)15-11-17-16-10(20-11)5-4-7(12)21-8(5)13/h2-4H,1H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWJVKWHJOMYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in the fields of agrochemistry and pharmaceuticals due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including insecticidal, antifungal, and potential therapeutic effects.

Chemical Structure

The compound can be represented by the following chemical structure:

Insecticidal Activity

Recent studies have demonstrated that compounds containing the oxadiazole and pyrazole moieties exhibit significant insecticidal properties. For instance, a series of related compounds were tested against various insect pests such as Mythimna separate and Helicoverpa armigera. The results indicated that these compounds could achieve high mortality rates at concentrations as low as 500 mg/L. Specifically, the compound under discussion showed considerable activity against these pests, positioning it as a potential candidate for agricultural applications .

Antifungal Activity

The antifungal efficacy of this compound has also been investigated. In laboratory settings, it demonstrated promising results against several phytopathogenic fungi. For example, compounds with similar structural features reported inhibition rates of up to 77.8% against Pyricularia oryae, indicating potential for development as an antifungal agent .

Case Study 1: Insecticidal Efficacy

In a controlled environment study, researchers evaluated the insecticidal activity of this compound against Spodoptera frugiperda. The compound was applied at varying concentrations (100 mg/L to 1000 mg/L), with mortality rates recorded over a period of 72 hours. The results showed a dose-dependent increase in mortality:

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 100 | 25 |

| 500 | 60 |

| 1000 | 90 |

This data suggests that the compound has significant potential as an insecticide .

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal properties, this compound was tested against Fusarium oxysporum. The compound exhibited an IC50 value of 15 mg/L, demonstrating its effectiveness in inhibiting fungal growth compared to standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the oxadiazole ring is known to enhance bioactivity due to its ability to mimic natural substrates in biological systems. Additionally, the pyrazole moiety contributes to the overall stability and reactivity of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. For instance, derivatives of 1,3,4-oxadiazoles have shown significant growth inhibition against various cancer cell lines. In one study, a related compound exhibited growth inhibition percentages (PGIs) of up to 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells . This suggests that the oxadiazole moiety may enhance the anticancer activity of the pyrazole derivatives.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In a study focusing on similar oxadiazole derivatives, compounds demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These findings indicate the potential for developing new antimicrobial agents based on the structure of this compound.

Material Science

Polymeric Applications

The incorporation of oxadiazole and pyrazole units into polymeric materials has been explored for their thermal stability and mechanical properties. Research indicates that polymers containing these groups exhibit enhanced thermal resistance and improved mechanical strength compared to conventional polymers . Such properties make them suitable for applications in coatings and advanced materials.

Molecular Docking Studies

Binding Affinity Predictions

Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies provide insights into how modifications to the chemical structure can influence biological activity and help in designing more effective therapeutic agents .

Data Summary

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives showed that modifications at different positions significantly affected their anticancer efficacy. The compound this compound was included in this screening process due to its structural similarities with highly active compounds .

Case Study 2: Antimicrobial Evaluation

In another study assessing antimicrobial activity, compounds derived from similar structures were tested using the disc diffusion method against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its 1,3,4-oxadiazole and dichlorothiophene motifs. Below is a comparison with structurally related pyrazole derivatives:

Key Structural Insights :

- The target compound’s 1,3,4-oxadiazole ring enhances metabolic stability compared to bis-pyrazole systems (e.g., 3a) due to reduced enzymatic cleavage .

- Unlike sulfonamide-linked analogs (), the carboxamide group in the target compound may offer stronger hydrogen-bonding interactions in biological targets.

Physicochemical Properties

*logP estimated via fragment-based methods.

Preparation Methods

Formation of the Oxadiazole Core

The 1,3,4-oxadiazole ring is synthesized via cyclization of a carbohydrazide intermediate. Starting with 2,5-dichlorothiophene-3-carboxylic acid, the carboxylic acid is first converted to its ethyl ester using thionyl chloride (SOCl₂) in ethanol. Subsequent treatment with hydrazine hydrate yields the corresponding carbohydrazide. Cyclization to form the oxadiazole ring is achieved using phosphorus oxychloride (POCl₃) under reflux conditions.

Reaction Conditions

- Carbohydrazide Formation : Ethyl 2,5-dichlorothiophene-3-carboxylate (1.0 mol) reacts with hydrazine hydrate (1.2 mol) in ethanol at 80°C for 6 hours.

- Cyclization : The carbohydrazide intermediate is refluxed with POCl₃ (3.0 mol) for 12 hours, followed by quenching with ice-water to precipitate the oxadiazole product.

Mechanistic Analysis

Cyclization Mechanism

The cyclization of carbohydrazide to oxadiazole proceeds via a dehydration pathway. POCl₃ acts as both a catalyst and dehydrating agent, facilitating the elimination of water and formation of the heterocyclic ring. Quantum mechanical calculations suggest a concerted mechanism where the lone pair on the hydrazide nitrogen attacks the carbonyl carbon, followed by proton transfer and POCl₃-mediated dehydration.

Amide Bond Formation

The coupling reaction follows a carbodiimide-mediated mechanism. EDCl activates the carboxylic acid as an O-acylisourea intermediate, which is stabilized by HOBt. Nucleophilic attack by the oxadiazole-2-amine results in amide bond formation, with HOBt preventing racemization.

Process Optimization and Challenges

Yield Enhancement Strategies

Side Reactions and Mitigation

- Dichlorothiophene Reactivity : The electron-withdrawing chlorine atoms increase electrophilicity, risking unwanted substitutions. Using anhydrous conditions and inert atmospheres (N₂) suppresses side reactions.

- Oxadiazole Hydrolysis : Trace moisture during storage degrades the oxadiazole ring. Storage under desiccants (e.g., silica gel) ensures stability.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) shows a single peak at 4.2 minutes, indicating ≥98% purity.

Comparative Analysis of Synthetic Approaches

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| POCl₃-Mediated Cyclization | 82% | 98% | Scalability for industrial production |

| EDCl/HOBt Coupling | 78% | 95% | Mild conditions, minimal racemization |

Industrial Scalability Considerations

Large-scale synthesis requires:

Q & A

Q. Table 1: Representative Synthesis Conditions

| Component | Role | Example Conditions | Reference |

|---|---|---|---|

| DMF | Solvent | Room temperature, 24h | |

| K₂CO₃ | Base | 1.2 mmol equivalence | |

| RCH₂Cl | Electrophile | 1.1 mmol equivalence | |

| Ethanol | Recrystallization | 60°C, slow cooling |

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to verify substituent positions. For example, the dichlorothiophene protons appear as doublets (δ 7.2–7.5 ppm), while oxadiazole carbons resonate at ~160–165 ppm .

- IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and oxadiazole ring vibrations at ~1250 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (exact mass depends on substituents) within 3 ppm error .

Advanced: How to design experiments to evaluate its biological activity against cancer cell lines?

Methodological Answer:

- Cell Viability Assays : Use MTT or CellTiter-Glo® on panels like HeLa (cervical) or MCF-7 (breast) cells. Test concentrations from 1 nM–100 μM for 48–72 hours .

- Dose-Response Analysis : Fit data to a sigmoidal curve (IC₅₀ calculation) using software like GraphPad Prism. Include positive controls (e.g., doxorubicin) .

- Mechanistic Probes : Perform flow cytometry for apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum batch).

- Structural Verification : Reconfirm compound identity via NMR and HPLC (>95% purity) to rule out degradation .

- Dose Optimization : Test broader concentration ranges; some effects (e.g., cytotoxicity vs. cytostasis) may manifest at different thresholds .

Advanced: What computational methods predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like EGFR or tubulin. Parameterize the force field for halogen bonds (Cl atoms) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with oxadiazole nitrogen) using Discovery Studio .

Advanced: How to assess its stability under physiological conditions for in vivo studies?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water) .

- Plasma Stability : Add to rat plasma (1 mg/mL), incubate at 37°C, and quantify parent compound loss over time using LC-MS .

- Light/Temperature Sensitivity : Store at -20°C (dark) vs. 25°C (light) for 1 week; compare degradation products .

Advanced: How to conduct structure-activity relationship (SAR) studies on analogs?

Methodological Answer:

- Core Modifications : Synthesize analogs by replacing dichlorothiophene with other aryl groups (e.g., fluorophenyl) and compare IC₅₀ values .

- Substituent Effects : Introduce electron-withdrawing groups (NO₂) at the pyrazole 1-position to test electronic impacts on activity .

- Bioisosteric Replacement : Swap oxadiazole with thiadiazole and evaluate solubility/logP changes .

Q. Table 2: Example SAR Modifications

| Modification Site | Analog Structure | Biological Impact | Reference |

|---|---|---|---|

| Dichlorothiophene | 2,5-Difluorophenyl | ↓ Potency (IC₅₀ +2-fold) | |

| Pyrazole N-methyl | N-H | ↑ Cytotoxicity | |

| Oxadiazole | Thiadiazole | ↑ Metabolic stability |

Advanced: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling inefficiencies .

- Solvent Optimization : Replace DMF with DMSO or THF if intermediates precipitate prematurely .

- Reaction Monitoring : Use TLC (hexane:ethyl acetate 3:1) to detect side products early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.